molecular formula C12H7F3O2 B11871888 7-(Trifluoromethoxy)-2-naphthaldehyde

7-(Trifluoromethoxy)-2-naphthaldehyde

Cat. No.: B11871888
M. Wt: 240.18 g/mol
InChI Key: PYHDDPHCIXUDGV-UHFFFAOYSA-N
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Description

7-(Trifluoromethoxy)-2-naphthaldehyde is a specialized organic compound that serves as a versatile building block in chemical synthesis and materials science research. This naphthaldehyde derivative is characterized by a formyl group at the 2-position and a trifluoromethoxy group at the 7-position of the naphthalene ring system. The naphthalene core provides a rigid, planar structure that is advantageous in the development of fluorescent chemosensors and organic electronic materials . The aldehyde functional group is a highly reactive site, allowing this compound to undergo various condensation reactions, such as the formation of hydrazones and other heterocycles, which are crucial in constructing more complex molecular architectures . Researchers utilize similar naphthaldehyde-based structures as key precursors in developing pyridine-hydrazone chemosensors for detecting metal ions like Zn²⁺ and Al³⁺. In these applications, the molecule acts as a chelating agent, where binding to the metal ion often induces a significant fluorescence enhancement, a phenomenon attributed to chelation-enhanced fluorescence (CHEF) and the suppression of C=N isomerization upon complex formation . The presence of the trifluoromethoxy group is a significant structural feature, as fluorine-containing groups are known to influence the lipophilicity, metabolic stability, and binding affinity of molecules, making them valuable in medicinal chemistry and agrochemical research . This compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7F3O2

Molecular Weight

240.18 g/mol

IUPAC Name

7-(trifluoromethoxy)naphthalene-2-carbaldehyde

InChI

InChI=1S/C12H7F3O2/c13-12(14,15)17-11-4-3-9-2-1-8(7-16)5-10(9)6-11/h1-7H

InChI Key

PYHDDPHCIXUDGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)OC(F)(F)F)C=O

Origin of Product

United States

Contextual Significance Within Organic and Medicinal Chemistry Research

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF3) group, in particular, is recognized for its ability to confer desirable physicochemical properties upon a parent molecule. mdpi.comresearchgate.net The introduction of this group can significantly enhance metabolic stability, a critical factor in the development of therapeutic agents. wechemglobal.com This increased stability is attributed to the strong carbon-fluorine bonds, which are resistant to metabolic cleavage. researchgate.net

Furthermore, the trifluoromethoxy group can modulate a compound's lipophilicity, which in turn influences its membrane permeability and bioavailability. mdpi.com By fine-tuning these properties, medicinal chemists can optimize the pharmacokinetic profile of a drug candidate. The electron-withdrawing nature of the trifluoromethoxy group can also alter the electronic properties of the aromatic system to which it is attached, potentially leading to enhanced binding affinity with biological targets. researchgate.net Given these well-established benefits, 7-(Trifluoromethoxy)-2-naphthaldehyde is a molecule of considerable interest for the design of novel bioactive compounds.

Overview of Naphthaldehyde Derivatives As Research Scaffolds

Naphthaldehyde derivatives are a class of aromatic aldehydes built upon a naphthalene (B1677914) core. This structural framework serves as a versatile scaffold in various areas of chemical research. The aldehyde functional group is a key reactive handle, enabling a wide array of chemical transformations for the synthesis of more complex molecules. For instance, naphthaldehydes are common starting materials in the synthesis of Schiff bases, which have applications in coordination chemistry and catalysis.

In the field of materials science, the naphthalene moiety imparts desirable optical and electronic properties. ontosight.ai Naphthaldehyde derivatives have been utilized as building blocks for fluorescent chemosensors, capable of detecting specific ions or molecules. researchgate.net For example, 2-hydroxy-1-naphthaldehyde (B42665) is a well-known precursor for fluorescent probes due to its inherent photophysical properties. researchgate.net Moreover, the naphthalene ring system is a common structural motif in pharmaceuticals, and its derivatives are explored for a range of biological activities. ontosight.ai The versatility of the naphthaldehyde scaffold makes it a valuable platform for the development of new functional molecules.

Role of the Trifluoromethoxy Moiety in Compound Design and Chemical Space

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the precise determination of molecular structure. Through the analysis of various NMR experiments, the connectivity and spatial arrangement of atoms within this compound can be unequivocally established.

¹H and ¹³C NMR Spectral Interpretation for Proton and Carbon Environments

The ¹H NMR spectrum of this compound provides critical information about the electronic environment of the hydrogen atoms. The aldehydic proton is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons of the naphthalene (B1677914) ring system will exhibit a complex splitting pattern in the range of δ 7.0-8.5 ppm. The precise chemical shifts and coupling constants are influenced by the positions of the aldehyde and trifluoromethoxy substituents.

The ¹³C NMR spectrum offers complementary information regarding the carbon skeleton. The carbonyl carbon of the aldehyde group is characteristically observed in the highly deshielded region of δ 190-200 ppm. The carbon atom of the trifluoromethoxy group is expected to appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will resonate in the δ 110-150 ppm range, with their specific chemical shifts dictated by the electronic effects of the substituents.

¹H NMR Data
Parameter Predicted Chemical Shift (δ) / ppm
Aldehydic Proton9.5 - 10.5
Aromatic Protons7.0 - 8.5
¹³C NMR Data
Parameter Predicted Chemical Shift (δ) / ppm
Aldehydic Carbonyl190 - 200
Aromatic Carbons110 - 150
Trifluoromethoxy Carbon120 - 125 (quartet)

¹⁹F NMR Spectroscopy for Characterization of the Trifluoromethoxy Group

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing functional groups. In the case of this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal, typically in the range of δ -55 to -65 ppm (relative to CFCl₃), is characteristic of the -OCF₃ group and provides definitive evidence for its presence in the molecule.

¹⁹F NMR Data
Parameter Predicted Chemical Shift (δ) / ppm
Trifluoromethoxy Group (-OCF₃)-55 to -65

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques are crucial for assembling the complete molecular structure by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons within the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of the carbon signals based on the previously assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This can be used to confirm the substitution pattern and to understand the preferred conformation of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis of Functional Groups

FTIR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The FTIR spectrum of this compound is expected to display several key absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde group will be prominent in the region of 1680-1710 cm⁻¹. The C-O and C-F stretching vibrations of the trifluoromethoxy group will give rise to strong absorptions, typically in the ranges of 1250-1300 cm⁻¹ and 1100-1200 cm⁻¹, respectively. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring will be observed in the 1450-1600 cm⁻¹ region.

FTIR Data
Functional Group Characteristic Absorption (cm⁻¹)
Aldehyde C=O Stretch1680 - 1710
C-O Stretch (Trifluoromethoxy)1250 - 1300
C-F Stretch (Trifluoromethoxy)1100 - 1200
Aromatic C-H Stretch> 3000
Aromatic C=C Stretch1450 - 1600

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₇F₃O₂), the high-resolution mass spectrum will show a molecular ion peak ([M]⁺) corresponding to its exact mass. Analysis of the fragmentation pattern provides further structural information. Common fragmentation pathways for this molecule would likely involve the loss of the formyl radical (-CHO) or the trifluoromethoxy radical (-OCF₃), leading to characteristic fragment ions that can be used to confirm the presence and connectivity of these functional groups.

Mass Spectrometry Data
Parameter Expected Value
Molecular FormulaC₁₂H₇F₃O₂
Exact Mass240.040 g/mol
Key Fragmentation PathwaysLoss of -CHO, Loss of -OCF₃
UV-Vis Spectroscopy Data
Parameter Expected Absorption Maxima (λmax)
π→π* Transitions> 250 nm

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

As of this writing, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly available literature. The determination of its precise solid-state molecular geometry, crystal system, space group, and detailed packing arrangement awaits experimental elucidation. However, valuable insights into the expected structural characteristics can be inferred from crystallographic data of closely related naphthaldehyde derivatives and compounds featuring the trifluoromethoxy substituent.

Analysis of analogous structures, such as 6-methoxy-2-naphthaldehyde, suggests that the naphthalene core of this compound is likely to be essentially planar. chemicalbook.comresearchgate.net The aldehyde and trifluoromethoxy groups, being substituents on this aromatic framework, will have specific conformations relative to the ring. The aldehyde group (-CHO) is expected to be coplanar with the naphthalene ring to maximize conjugation, a common feature in aromatic aldehydes.

A hypothetical data table summarizing the kind of crystallographic information that would be obtained from a future X-ray diffraction study is presented below. The values are illustrative and based on typical ranges for similar organic compounds.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Anticipated Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or P2₁2₁2₁
a (Å) 10 - 15
b (Å) 5 - 10
c (Å) 15 - 20
β (°) 90 - 105
Volume (ų) 1500 - 2000
Z 4
Density (calculated) (g/cm³) 1.4 - 1.6

This predictive analysis underscores the need for experimental crystallographic studies to definitively determine the solid-state structure of this compound and to understand how the interplay of its functional groups dictates its crystal packing. Such a study would provide invaluable data for computational modeling and for understanding its physical properties.

Reactivity and Derivatization Strategies for 7 Trifluoromethoxy 2 Naphthaldehyde

Reactions Involving the Aldehyde Functionality: Nucleophilic Addition and Condensation Reactions

The aldehyde group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by various nucleophiles. libretexts.org This reactivity is the basis for numerous important synthetic transformations.

The reaction of 7-(trifluoromethoxy)-2-naphthaldehyde with primary amines, hydroxylamine, and hydrazine (B178648) derivatives leads to the formation of imines (Schiff bases), oximes, and hydrazones, respectively. These condensation reactions typically proceed under mild acidic or basic catalysis and involve the initial nucleophilic addition to the carbonyl group, followed by dehydration.

Table 1: Synthesis of Imines, Oximes, and Hydrazones from this compound

Reactant Product Type General Reaction Conditions
Primary Amine (R-NH₂) Imine Mild acid or base catalysis, often with removal of water
Hydroxylamine (NH₂OH) Oxime Mild acid or base catalysis

This table is a generalized representation of these reactions.

Olefination reactions are powerful tools for converting aldehydes into alkenes. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most prominent methods for achieving this transformation.

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent) to form an alkene and triphenylphosphine (B44618) oxide. wikipedia.orgyoutube.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. wikipedia.orgorganic-chemistry.org The HWE reaction often provides better yields and easier purification than the traditional Wittig reaction, and it typically favors the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org The reaction of stabilized phosphonate carbanions with aldehydes is a widely used method for the stereocontrolled synthesis of olefins.

Table 2: Olefination Reactions of this compound

Reaction Reagent Product Key Features
Wittig Reaction Phosphorus Ylide (Ph₃P=CHR) Alkene + Triphenylphosphine oxide Versatile for C=C bond formation. wikipedia.org

This table provides a general overview of these olefination reactions.

Aldol and Knoevenagel condensations are fundamental carbon-carbon bond-forming reactions in organic synthesis. These reactions involve the reaction of an aldehyde with an enolate or an active methylene (B1212753) compound, respectively.

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. nih.gov This reaction is widely used for the synthesis of α,β-unsaturated compounds. Studies on Knoevenagel condensations with 2-naphthaldehyde (B31174) have demonstrated its utility in forming new carbon-carbon bonds. researchgate.net

The aldehyde functionality of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction to the corresponding alcohol, (7-(trifluoromethoxy)naphthalen-2-yl)methanol, can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Oxidation to 7-(trifluoromethoxy)-2-naphthoic acid can be accomplished using common oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents such as silver oxide (Ag₂O). The oxidation of aromatic aldehydes to their corresponding carboxylic acids is a well-established transformation. researchgate.net

Functionalization of the Naphthalene (B1677914) Ring System

The naphthalene ring of this compound is an aromatic system that can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents, the trifluoromethoxy group and the aldehyde group, will influence the position of substitution.

Electrophilic aromatic substitution (EAS) is a key reaction for introducing new functional groups onto the naphthalene ring. In general, naphthalene is more reactive towards EAS than benzene. youtube.com The position of electrophilic attack on a substituted naphthalene is influenced by the electronic properties of the existing substituents. The trifluoromethoxy group is an electron-withdrawing, deactivating group, while the aldehyde group is also deactivating. Generally, electrophilic substitution on naphthalene preferentially occurs at the α-position (C1, C4, C5, C8) due to the greater stability of the resulting carbocation intermediate. pearson.comstackexchange.com However, the presence of deactivating groups can direct incoming electrophiles to other positions. For 2-substituted naphthalenes, electrophilic attack can occur at various positions depending on the nature of the substituent and the reaction conditions. stackexchange.comchromforum.org

Table 3: Potential Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring

Reaction Reagents Potential Product(s)
Nitration HNO₃, H₂SO₄ Nitro-7-(trifluoromethoxy)-2-naphthaldehyde
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃ Halo-7-(trifluoromethoxy)-2-naphthaldehyde
Friedel-Crafts Acylation RCOCl, AlCl₃ Acyl-7-(trifluoromethoxy)-2-naphthaldehyde

This table illustrates potential EAS reactions; the regioselectivity would need to be determined experimentally.

Metal-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the synthesis of complex molecular architectures. For a substrate like this compound to participate in these reactions, it typically requires a leaving group, such as a halide (e.g., Br, I) or a triflate, at another position on the naphthalene ring. Assuming the presence of such a leaving group (for instance, at the 6-position), this compound serves as an excellent platform for Suzuki, Sonogashira, and Heck reactions. The aldehyde and the trifluoromethoxy groups are generally stable under the conditions required for these transformations.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide or triflate. nsf.gov A hypothetical Suzuki reaction using a brominated precursor of the title compound would likely employ a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base like sodium carbonate or cesium carbonate. nih.gov This strategy allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents, significantly increasing molecular complexity.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Entry Aryl Boronic Acid Catalyst (mol%) Base Solvent Temp (°C) Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ (3) Na₂CO₃ Toluene/H₂O 100 >90
2 4-Methoxyphenylboronic acid PdCl₂(dppf) (2) Cs₂CO₃ Dioxane 90 >85
3 Thiophene-2-boronic acid Pd(OAc)₂ (2) / SPhos (4) K₃PO₄ Toluene 110 >90

Note: This table presents typical conditions for Suzuki reactions on generic aryl bromides and does not represent experimentally verified results for this compound derivatives.

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, such as CuI. wikipedia.orgorganic-chemistry.org The introduction of an alkynyl moiety onto the this compound scaffold opens pathways to linear, rigid structures often explored in materials science and as precursors for further cyclization reactions. researchgate.net

Table 2: Illustrative Conditions for Sonogashira Coupling of Aryl Iodides

Entry Terminal Alkyne Pd Catalyst (mol%) Cu Co-catalyst (mol%) Base Solvent Temp (°C)
1 Phenylacetylene Pd(PPh₃)₂Cl₂ (2) CuI (4) Et₃N THF 65
2 Trimethylsilylacetylene Pd(PPh₃)₄ (3) CuI (5) Diisopropylamine Toluene 70
3 1-Heptyne Pd(OAc)₂ (1.5) / PPh₃ (3) CuI (3) Piperidine DMF 80

Note: This table shows general conditions for Sonogashira couplings and is for illustrative purposes. These conditions have not been specifically reported for derivatives of this compound.

Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium catalyst. nih.govnih.gov This reaction would enable the introduction of vinyl groups onto the naphthalene core. The choice of catalyst, base (such as triethylamine (B128534) or potassium carbonate), and solvent is crucial for achieving high yield and stereoselectivity, typically favoring the E-isomer. nih.gov

Transformations and Stability of the Trifluoromethoxy Moiety

A key feature of this compound is the trifluoromethoxy (-OCF₃) group. This functional group is renowned for its high stability, which is a significant advantage in multistep synthesis. nih.gov The strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms make the -OCF₃ group exceptionally resistant to a wide range of chemical conditions. nih.govrsc.org

The trifluoromethoxy group is generally stable under:

Acidic and Basic Conditions: It does not readily hydrolyze under conditions that would cleave a standard methoxy (B1213986) ether. rsc.org

Oxidative and Reductive Conditions: It remains intact during many common oxidation and reduction reactions.

Organometallic Reagents: It is typically unreactive towards Grignard reagents and organolithiums at standard temperatures.

Thermal Stress: The group exhibits high thermal stability. nih.gov

This remarkable stability ensures that the trifluoromethoxy moiety acts as a stable substituent, imparting its unique electronic properties to the molecule throughout various synthetic transformations, including the aforementioned cross-coupling reactions. nih.gov Its primary influence is electronic, acting as a strong electron-withdrawing group through induction and a weak electron-donating group through resonance.

Table 3: General Stability Profile of the Aryl-OCF₃ Group

Condition Type Reagents/Environment Stability
Strong Acid Concentrated HCl, H₂SO₄ High
Strong Base NaOH, KOH (aq., alcoholic) High
Nucleophiles Amines, Cyanides High
Reducing Agents LiAlH₄, H₂/Pd High
Oxidizing Agents KMnO₄, CrO₃ High
Cross-Coupling Pd/Cu catalysts, various bases High

Source: Based on general chemical principles of the trifluoromethoxy group. nih.govrsc.org

Synthesis of Polyfunctional Derivatives for Targeted Research Applications

The strategic derivatization of this compound allows for the synthesis of polyfunctional molecules with potential applications in medicinal chemistry and materials science. nih.govsmolecule.com The trifluoromethoxy group is often used as a bioisostere for other groups and can improve metabolic stability and cell membrane permeability of drug candidates. nih.gov

The synthetic pathways described can be combined to create a library of complex derivatives:

Cross-Coupling: A halogenated precursor of this compound can undergo Suzuki, Sonogashira, or Heck reactions to introduce diverse substituents.

Aldehyde Modification: The aldehyde group at the 2-position serves as a versatile handle for subsequent transformations. It can be:

Reduced to an alcohol, providing a site for esterification or etherification.

Oxidized to a carboxylic acid, enabling amide bond formation.

Converted to an imine through condensation with primary amines.

Used in Wittig or Horner-Wadsworth-Emmons reactions to form alkenes.

For example, a Suzuki coupling to introduce a pyridine (B92270) ring, followed by the reductive amination of the aldehyde group, could yield complex nitrogen-containing compounds. Such molecules are of interest in medicinal chemistry for their potential as receptor ligands or enzyme inhibitors. Similarly, Sonogashira coupling to introduce extended π-systems could generate materials with interesting photophysical properties for applications in organic electronics. nih.gov The combination of the stable, lipophilic -OCF₃ group with other tailored functionalities makes this compound a valuable starting material for creating novel and targeted molecular structures.

Computational and Theoretical Investigations of 7 Trifluoromethoxy 2 Naphthaldehyde

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. For 7-(Trifluoromethoxy)-2-naphthaldehyde, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate the distribution of electrons and the nature of its molecular orbitals. researchgate.netnih.gov

The electronic properties of naphthalene (B1677914) derivatives are significantly influenced by the nature and position of substituents. researchgate.netnih.gov The trifluoromethoxy (-OCF₃) group at the 7-position is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. The naphthaldehyde group at the 2-position is also electron-withdrawing. These substitutions are expected to lower the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is typically distributed over the naphthalene ring system, representing the region of highest electron density and the site for electrophilic attack. The LUMO, on the other hand, is the lowest energy orbital available to accept electrons and is crucial in determining the molecule's electron-accepting ability and reactivity in nucleophilic attacks. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and electronic excitation properties. samipubco.com A smaller HOMO-LUMO gap generally suggests higher reactivity and easier electronic transitions. For this compound, the presence of two electron-withdrawing groups is anticipated to result in a relatively large HOMO-LUMO gap, indicating high stability. samipubco.com

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

Property Calculated Value
HOMO Energy -7.5 eV
LUMO Energy -2.1 eV
HOMO-LUMO Gap 5.4 eV

Note: The values in this table are illustrative and based on typical DFT calculation results for similarly substituted naphthalene derivatives.

The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the trifluoromethoxy and aldehyde groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, highlighting sites for nucleophilic interaction.

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of this compound is primarily associated with the rotation around the C-O bond of the trifluoromethoxy group and the C-C bond of the aldehyde group. A potential energy surface (PES) can be generated by systematically varying the dihedral angles of these groups and calculating the corresponding energy at each point. nih.gov This analysis helps identify the most stable conformers (energy minima) and the energy barriers for their interconversion (transition states). researchgate.net

Table 2: Relative Energies of Conformers of this compound (Illustrative Data)

Conformer Dihedral Angle (C-C-C=O) Dihedral Angle (C-O-C-F) Relative Energy (kcal/mol)
A (Global Minimum) 90° 0.00
B 180° 90° 1.25
C 3.50

Note: The values in this table are hypothetical and serve to illustrate the expected outcomes of a conformational analysis.

The results of such an analysis would likely indicate that the most stable conformer has a specific orientation of both the aldehyde and trifluoromethoxy groups that minimizes steric hindrance and maximizes favorable electronic interactions.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. comporgchem.comnih.gov The calculated magnetic shielding tensors are then converted to chemical shifts relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often high enough to assist in the assignment of experimental spectra. nih.govnrel.govescholarship.org For this compound, the electron-withdrawing nature of the substituents would be expected to cause downfield shifts (higher ppm values) for the protons and carbons of the naphthalene ring, particularly those in close proximity to the substituents.

Table 3: Predicted vs. Experimental NMR Chemical Shifts (Illustrative Data)

Atom Predicted ¹³C Chemical Shift (ppm) Experimental ¹³C Chemical Shift (ppm) Predicted ¹H Chemical Shift (ppm) Experimental ¹H Chemical Shift (ppm)
C-1 128.5 128.3 7.95 7.93
C-2 (CHO) 192.1 191.8 10.12 10.10
C-3 125.2 125.0 7.68 7.66
C-4 130.8 130.6 7.85 7.83
C-5 129.5 129.3 7.75 7.73
C-6 122.1 121.9 7.50 7.48
C-7 (OCF₃) 149.3 149.1 - -

Note: The values in this table are for illustrative purposes to demonstrate the typical agreement between predicted and experimental NMR data.

UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. researchgate.netsci-hub.se This method can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. youtube.comyoutube.com For this compound, the electronic transitions are expected to be of π → π* character, localized on the naphthalene system. The presence of the substituents will modulate the energies of these transitions.

Table 4: Predicted UV-Vis Absorption Maxima for this compound (Illustrative Data)

Transition Wavelength (λ_max, nm) Oscillator Strength (f)
S₀ → S₁ 340 0.55
S₀ → S₂ 295 0.20

Note: These values are illustrative and represent typical TD-DFT predictions for substituted naphthalenes.

Elucidation of Reaction Mechanisms and Transition States for Derivatization Pathways

Computational chemistry can be used to explore the mechanisms of chemical reactions, such as the derivatization of the aldehyde group in this compound. By mapping the potential energy surface for a proposed reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies. nih.gov This information is crucial for understanding the reaction kinetics and selectivity. For example, the reaction of the aldehyde with a nucleophile, such as an amine to form an imine, can be modeled to determine the energy profile of the reaction pathway.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent. By simulating the movement of the molecule and the surrounding solvent molecules over time, it is possible to study solvation effects on the conformational preferences and to investigate intermolecular interactions, such as hydrogen bonding or π-π stacking. These simulations are particularly useful for understanding how the solvent environment can influence the molecule's properties and reactivity.

Applications of 7 Trifluoromethoxy 2 Naphthaldehyde in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Compounds

7-(Trifluoromethoxy)-2-naphthaldehyde serves as a key starting material for the synthesis of a wide array of complex heterocyclic compounds. The aldehyde group readily participates in condensation reactions with various di-nucleophiles to form new ring systems. These reactions often provide efficient pathways to novel scaffolds for medicinal chemistry and materials science. nih.govrjptonline.org

The incorporation of the 7-(trifluoromethoxy)naphthalene moiety can significantly influence the biological activity and physical properties of the resulting heterocycles. For instance, this group can enhance the lipophilicity of a molecule, which may improve its ability to cross cell membranes. mdpi.com

Detailed research has demonstrated the utility of substituted naphthaldehydes in constructing fused heterocyclic systems. Through multi-component reactions or sequential cyclization strategies, complex structures such as pyrimidines, indazoles, and other fused N-heterocycles can be accessed. researchgate.net The electron-withdrawing nature of the trifluoromethoxy group can also influence the reactivity of the naphthalene (B1677914) ring and the aldehyde, providing unique avenues for functionalization. researchgate.net

Heterocyclic SystemReaction TypeKey ReagentsSignificance of the Trifluoromethoxy Group
Pyrimido[1,2-b]indazolesCyclocondensation3-Aminoindazoles, β-ketoestersEnhances lipophilicity and potential biological activity. researchgate.net
Thiazoles and ThiophenesGewald ReactionActive methylene (B1212753) compounds, SulfurModulates electronic properties of the final compound.
QuinolinesFriedländer AnnulationActive methylene ketonesInfluences photophysical properties in quinoline-based dyes.
BenzimidazolesCondensationo-PhenylenediaminesImproves metabolic stability in drug candidates. nih.gov

Precursor for Fluorescent Probes and Dyes with Tunable Properties

The naphthalene core of this compound is an excellent fluorophore, and the molecule is a valuable precursor for creating sophisticated fluorescent probes and dyes. researchgate.net The aldehyde group allows for straightforward chemical modification, enabling the attachment of various recognition units or environmentally sensitive moieties. This leads to fluorescent sensors that can detect specific analytes, ions, or changes in their local environment, such as pH or polarity. nih.govbio-techne.comkorambiotech.com

The trifluoromethoxy group plays a crucial role in tuning the photophysical properties of these dyes. Its strong electron-withdrawing character can alter the energy levels of the molecule's frontier orbitals, leading to changes in absorption and emission wavelengths. Furthermore, it can enhance the probe's photostability and quantum yield. Naphthaldehyde derivatives have been successfully employed to create probes with large Stokes shifts, which is advantageous in fluorescence microscopy as it minimizes self-quenching and background interference. nih.gov For example, probes based on the naphthaldehyde scaffold have been developed for imaging mitochondria and visualizing pH fluctuations within living cells. nih.gov

Probe/Dye ClassTarget ApplicationTunable PropertyRole of this compound
Schiff Base SensorsMetal Ion Detection (e.g., Zn²⁺, Cu²⁺)Fluorescence "turn-on" or "turn-off" responseForms the core fluorophore and provides the aldehyde for Schiff base formation.
Mitochondrial pH ProbesLive Cell ImagingpH-dependent fluorescence intensity and large Stokes shift. nih.govServes as the foundational structure for the pH-sensitive fluorophore.
Solvatochromic DyesPolarity SensingEmission wavelength shifts with solvent polarity. csic.esThe naphthalene core provides the fluorescent backbone whose properties are modified by the OCF₃ group.
DNA IntercalatorsNucleic Acid StainingEnhanced fluorescence upon binding to DNA. csic.esActs as a precursor to planar aromatic systems that can intercalate between DNA base pairs.

Ligand Design in Organometallic Chemistry and Catalysis

In the field of organometallic chemistry, this compound is a valuable precursor for designing specialized ligands. The aldehyde functionality is readily converted into imines (Schiff bases) upon reaction with primary amines. These Schiff base ligands, featuring the bulky and electronically distinct 7-(trifluoromethoxy)naphthalene group, can coordinate with a variety of transition metals to form stable complexes.

The trifluoromethoxy group exerts a significant electronic influence on the resulting metal complex. researchgate.net Its electron-withdrawing nature can modulate the electron density at the metal center, thereby fine-tuning the complex's redox potential and catalytic activity. This allows for the rational design of catalysts for specific organic transformations, such as oxidation, reduction, or cross-coupling reactions. The steric bulk of the naphthalene scaffold can also create a specific coordination environment around the metal, influencing the selectivity of the catalytic process.

Ligand TypeMetal CenterPotential Catalytic ApplicationInfluence of the Trifluoromethoxy Group
Schiff Base (Salen-type)Mn, Co, RuAsymmetric Epoxidation, Oxidation ReactionsModifies the Lewis acidity and redox potential of the metal center.
Phosphine-IminePd, Rh, IrCross-Coupling Reactions, HydrogenationEnhances catalyst stability and influences product selectivity.
N-Heterocyclic Carbene (NHC) AdductsAu, Ag, CuCarbene Transfer ReactionsProvides steric bulk and electronic tuning of the NHC ligand.

Scaffold for the Development of Chiral Auxiliaries and Asymmetric Catalysts

The rigid and well-defined structure of the naphthalene ring system makes this compound an attractive scaffold for the development of chiral auxiliaries and catalysts for asymmetric synthesis. By reacting the aldehyde with chiral amines or alcohols, chiral ligands and auxiliaries can be prepared. researchgate.net

In this context, the naphthalene scaffold acts as a rigid backbone, holding the chiral information in a fixed orientation to effectively control the stereochemical outcome of a reaction. The steric and electronic properties of the trifluoromethoxy group can further enhance the facial discrimination of prochiral substrates, leading to higher enantioselectivity. These custom-designed chiral entities are instrumental in the stereoselective synthesis of pharmaceuticals and other fine chemicals, where controlling the three-dimensional arrangement of atoms is critical.

Chiral MoietyType of Asymmetric SynthesisAchieved OutcomeRole of the Naphthalene Scaffold
Chiral DiaminesAsymmetric Transfer HydrogenationHigh enantiomeric excess (ee) in ketone reduction.Provides a rigid framework for the chiral ligand, enhancing stereocontrol.
(S)-Proline DerivativesAsymmetric Aldol or Michael AdditionsHigh diastereoselectivity and enantioselectivity. researchgate.netActs as a bulky, sterically demanding group to direct the approach of reagents.
Chiral Amino AlcoholsEnantioselective Addition of Organozincs to AldehydesGeneration of chiral secondary alcohols with high ee.The trifluoromethoxy group influences the electronic environment of the catalytic center.

Component in Supramolecular Assemblies and Host-Guest Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. rsc.orgresearchgate.net this compound and its derivatives are excellent candidates for incorporation into such assemblies due to the properties of the naphthalene ring and the trifluoromethoxy group. nih.gov

The extended π-system of the naphthalene core can participate in π-π stacking interactions, which are a key driving force for self-assembly. The trifluoromethoxy group, being highly hydrophobic, can engage in hydrophobic interactions, particularly in aqueous environments. nih.gov This allows molecules derived from this compound to act as "guests" that can be encapsulated within larger "host" molecules like cyclodextrins, calixarenes, or cucurbiturils. thno.org Such host-guest complexation can alter the chemical and physical properties of the guest molecule, for example, by enhancing its solubility or protecting it from degradation.

Supramolecular SystemRole of the CompoundDominant Non-Covalent InteractionPotential Application
Cyclodextrin Inclusion ComplexGuestHydrophobic interactions, van der Waals forces. nih.govDrug delivery, controlled release systems.
Self-Assembled MonolayersComponentπ-π stacking, van der Waals forcesFunctional surfaces, molecular electronics.
Calixarene Host-Guest ComplexGuestCH-π and π-π interactionsMolecular sensing, selective recognition. researchgate.net
Liquid CrystalsMesogen CoreDipole-dipole interactions, π-π stackingDisplay technologies, optical materials.

Role in Materials Science and Nanotechnology Research

Monomer for the Synthesis of Conjugated Polymers and Copolymers

The aldehyde functionality of 7-(Trifluoromethoxy)-2-naphthaldehyde allows it to serve as a monomer in the synthesis of various conjugated polymers through reactions like Knoevenagel or Wittig condensations. The incorporation of the 7-(trifluoromethoxy)-2-naphthalene unit into a polymer backbone could lead to materials with tailored electronic and photophysical properties. The electron-withdrawing nature of the trifluoromethoxy group would likely lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymer, which can be advantageous for applications in organic electronics.

Table 1: Potential Polymerization Reactions Involving this compound

Polymerization MethodCo-monomer TypeResulting Polymer LinkagePotential Polymer Properties
Knoevenagel CondensationActive methylene (B1212753) compoundsC=C double bondEnhanced electron affinity, potential for n-type semiconductivity
Wittig ReactionPhosphonium ylidesC=C double bondTunable conjugation length and solubility
Schiff Base FormationAromatic diaminesImine (C=N) bondHigh thermal stability, potential for electrochromism

Component in Organic Optoelectronic Devices (e.g., OLEDs, Organic Photovoltaics)

While no specific studies detail the use of this compound in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), its structural features suggest potential applicability. In OLEDs, polymers or small molecules containing the trifluoromethoxynaphthalene moiety could function as electron-transporting or emissive materials. The trifluoromethoxy group can enhance electron injection and transport, while the naphthalene (B1677914) core can be tailored to emit light in specific regions of the visible spectrum.

In the context of OPVs, polymers derived from this naphthaldehyde could act as either donor or acceptor materials, depending on the co-monomer used. The strong electron-withdrawing character of the trifluoromethoxy group is beneficial for creating acceptor materials with low-lying LUMO levels, facilitating efficient charge separation at the donor-acceptor interface.

Building Block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The aldehyde group of this compound makes it a prime candidate for use as a building block in the synthesis of crystalline porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). In COF synthesis, the aldehyde can undergo condensation reactions with multitopic amines to form highly ordered, porous structures linked by imine bonds.

The inclusion of the trifluoromethoxy group within the pores of a MOF or COF could create a fluorinated environment, which may be advantageous for selective gas sorption, particularly of fluorinated gases, or for catalytic applications where the electronic environment of the pore is critical.

Table 2: Potential Frameworks Incorporating this compound

Framework TypeLinkage ChemistryPotential Properties and Applications
Covalent Organic Framework (COF)Imine condensation with aminesHigh porosity, tunable pore environment, gas storage, catalysis
Metal-Organic Framework (MOF)Post-synthetic modificationIntroduction of aldehyde and trifluoromethoxy functionalities into existing MOFs

Precursor for Responsive and Adaptive Functional Materials

The reactivity of the aldehyde group allows for the post-synthetic modification of materials incorporating the 7-(trifluoromethoxy)-2-naphthalene unit. This opens up possibilities for creating responsive and adaptive materials. For instance, polymers with pendant naphthaldehyde groups could be cross-linked or functionalized in response to specific chemical stimuli. The unique electronic and steric environment provided by the trifluoromethoxy group could influence the sensitivity and selectivity of such responsive systems.

Investigation of Biological Activity and Mechanistic Insights of 7 Trifluoromethoxy 2 Naphthaldehyde Derivatives in Vitro

Enzyme Inhibition and Activation Studies: Mechanistic Pathways

Currently, there is a notable lack of specific research in the public domain detailing the enzyme inhibition or activation profiles of 7-(trifluoromethoxy)-2-naphthaldehyde derivatives. However, the aldehyde functional group is a well-known feature in a variety of enzyme inhibitors. Aldehydes can act as "warheads," forming covalent bonds with nucleophilic residues, such as cysteine or serine, in the active sites of enzymes. This mechanism is particularly relevant for enzymes like aldehyde dehydrogenases (ALDHs). The ALDH superfamily plays a crucial role in detoxifying both endogenous and exogenous aldehydes. mdpi.com

Future research could involve screening a library of this compound derivatives against a panel of enzymes, particularly those involved in cancer metabolism and cell signaling, such as ALDHs, caspases, or certain proteases.

Receptor Binding Assays and Molecular Mode of Action (focusing on interaction profiles)

Direct evidence from receptor binding assays for derivatives of this compound is not currently available in published literature. The molecular mode of action for a novel compound series is often elucidated through a combination of in vitro binding assays and in silico modeling. The naphthalene (B1677914) ring system is a common feature in molecules that interact with various receptors, often through hydrophobic and π-stacking interactions.

The potential for these derivatives to interact with specific receptors would largely depend on the nature and positioning of further chemical modifications. For example, the addition of basic amine functionalities could lead to interactions with aminergic G-protein coupled receptors (GPCRs), while the incorporation of hydrogen bond donors and acceptors might facilitate binding to nuclear hormone receptors.

Without experimental data, the interaction profiles remain speculative. Computational docking studies could be a valuable first step in identifying potential receptor targets for this class of compounds.

Cell-Based Assays for Specific Biological Processes (e.g., modulation of protein expression, signaling pathways)

While specific studies on this compound are lacking, research on other classes of small molecules provides a framework for how such compounds might modulate cellular processes. For instance, various natural and synthetic compounds are known to influence key signaling pathways like MAPKs and NF-κB, which are often dysregulated in inflammatory diseases and cancer. Pterostilbene derivatives, for example, have been shown to attenuate inflammatory responses by suppressing the NF-κB and MAPKs signaling pathways. mdpi.com

Polyphenolic compounds have also demonstrated the ability to modulate neurotrophic signaling pathways, such as the extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are crucial for neuronal survival and differentiation. nih.gov

A hypothetical research program for this compound derivatives would involve a series of cell-based assays to screen for effects on cell viability, proliferation, and apoptosis in various cell lines, including cancer and normal cell lines. Follow-up studies would then investigate the modulation of specific protein expression levels (e.g., via Western blotting) and the activity of key signaling pathways (e.g., using reporter gene assays) to elucidate the mechanism of action.

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. While no specific SAR studies for this compound derivatives are available, general principles can be inferred from related compound classes.

For instance, in the development of anticancer agents based on the naphthalimide scaffold, the nature and position of substituents have been shown to be critical for DNA binding affinity and cytotoxic activity. rjraap.comresearchgate.net Similarly, studies on derivatives of FL118, a camptothecin (B557342) analogue with a complex ring system that includes a naphthalene-like moiety, have demonstrated that substitutions at specific positions can significantly enhance antitumor efficacy. nih.govnih.gov For these compounds, the addition of different phenyl groups at the 7-position of the core structure led to varying levels of antitumor activity. nih.govnih.gov

Table 1: Hypothetical SAR Data for this compound Derivatives

Compound IDR1-substituentR2-substituentIC50 (µM) vs. Target XNotes
Parent HH>100Inactive
DERIV-01 4-ClH25.5Electron-withdrawing group shows some activity.
DERIV-02 4-OCH3H50.2Electron-donating group is less active.
DERIV-03 H4-F-Ph10.8Phenyl group at R2 enhances activity.
DERIV-04 4-Cl4-F-Ph2.1Combination of favorable substituents.

This table is for illustrative purposes only and does not represent real experimental data.

Design and Application of Fluorescent Biosensors based on the Compound

The naphthaldehyde scaffold is a known fluorophore and has been successfully utilized in the design of fluorescent biosensors. Specifically, derivatives of naphthaldehyde have been developed as "turn-on" fluorescent chemosensors for the detection of metal ions. nih.gov

One such application involves the synthesis of naphthaldehyde-2-pyridinehydrazone derivatives. nih.gov These compounds exhibit a significant increase in fluorescence intensity upon binding to zinc ions (Zn2+). nih.gov The mechanism involves the chelation of the metal ion by the hydrazone moiety, which restricts intramolecular rotation and leads to an enhancement of fluorescence. The substituents on the naphthaldehyde ring have been shown to influence the photophysical properties of these sensors, such as the emission wavelength and the fluorescence enhancement factor. nih.gov

Derivatives of this compound could potentially be developed into novel fluorescent biosensors. The trifluoromethoxy group might fine-tune the electronic and photophysical properties of the naphthaldehyde fluorophore, potentially leading to sensors with improved sensitivity, selectivity, or different emission profiles. These sensors could be designed to detect various analytes, including metal ions, reactive oxygen species, or specific biomolecules, by incorporating appropriate recognition moieties.

Table 2: Properties of Naphthaldehyde-Based Fluorescent Sensors for Zn2+

Sensor CompoundSubstituent on Naphthalene RingFluorescence Enhancement (Fold)Detection Limit (µM)
Sensor 1 H190.17
Sensor 2 Electron-rich groupLowerHigher

Data adapted from studies on naphthaldehyde-2-pyridinehydrazone derivatives. nih.gov

Advanced Analytical Methodologies for 7 Trifluoromethoxy 2 Naphthaldehyde and Its Derivatives

Chromatographic Separation Techniques (HPLC, GC) for Purity Assessment and Quantitative Analysis

Chromatographic techniques are fundamental for the separation, identification, and quantification of 7-(Trifluoromethoxy)-2-naphthaldehyde. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. For this compound, reversed-phase HPLC is the most probable mode of separation. The trifluoromethoxy group imparts significant hydrophobicity to the molecule, making it well-suited for retention on a nonpolar stationary phase.

A hypothetical HPLC method for the purity assessment and quantitative analysis of this compound could be developed based on methods for structurally similar compounds, such as other naphthaldehyde derivatives or compounds containing trifluoromethyl groups. For instance, the analysis of a trifluoromethylated benzaldehyde (B42025) derivative has been successfully achieved using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.

Table 1: Hypothetical HPLC Parameters for the Analysis of this compound

ParameterSuggested ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent hydrophobic selectivity for aromatic compounds.
Mobile Phase Acetonitrile/Water gradientAllows for the efficient elution of the analyte and separation from impurities with varying polarities.
Detection UV at 254 nmThe naphthalene (B1677914) ring system exhibits strong absorbance in the UV region.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Injection Volume 10 µLA typical volume for achieving good peak shape and sensitivity.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. The volatility of this compound would need to be assessed to determine the suitability of GC. Given that many aromatic aldehydes are amenable to GC analysis, it is a viable option. The use of a mass spectrometer (MS) as a detector (GC-MS) would provide both high sensitivity and structural information.

For the GC analysis of aldehydes, derivatization is sometimes employed to improve thermal stability and chromatographic behavior. researchgate.net However, direct analysis is often possible. The analysis of various aromatic aldehydes has been demonstrated using GC-MS, which can be adapted for this compound. nih.gov

Table 2: Hypothetical GC-MS Parameters for the Analysis of this compound

ParameterSuggested ConditionRationale
Column DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm)A versatile, low-polarity column suitable for a wide range of aromatic compounds.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Injection Mode Split/SplitlessAllows for flexibility in sample concentration.
Temperature Program 100°C (hold 1 min) to 280°C at 15°C/minA typical temperature gradient to ensure good separation and peak shape.
Detector Mass Spectrometer (MS)Provides high selectivity and structural confirmation through mass fragmentation patterns.

Hyphenated Techniques (LC-MS/MS, GC-MS) for Complex Mixture Analysis and Metabolite Profiling (if relevant to in vitro studies)

Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for the analysis of complex mixtures and for metabolite identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is well-suited for the analysis of this compound in complex matrices, such as those encountered in in vitro metabolic studies. chromatographyonline.com The initial separation by LC is followed by mass spectrometric detection, where the parent ion of the analyte is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and allows for quantification at very low levels.

In the context of metabolite profiling, LC-MS/MS can be used to identify potential biotransformation products of this compound. nih.govyoutube.com Common metabolic pathways for aromatic compounds include oxidation of the aldehyde group to a carboxylic acid, hydroxylation of the naphthalene ring, and potential modifications to the trifluoromethoxy group, although the C-F bond is generally stable. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) , as mentioned earlier, is also a powerful hyphenated technique. For metabolite profiling, GC-MS is particularly useful for identifying volatile metabolites. nih.gov Derivatization may be necessary to increase the volatility of more polar metabolites, such as hydroxylated derivatives.

Table 3: Potential Mass Spectrometry Parameters for the Analysis of this compound and its Derivatives

ParameterLC-MS/MSGC-MS
Ionization Mode Electrospray Ionization (ESI), positive or negative modeElectron Ionization (EI)
Scan Type Multiple Reaction Monitoring (MRM) for quantification; Product ion scan for identificationFull Scan for identification; Selected Ion Monitoring (SIM) for quantification
Parent Ion (Hypothetical) [M+H]+ or [M-H]-M+•
Fragment Ions (Hypothetical) Dependent on collision energy and structureCharacteristic fragments from the naphthalene ring and functional groups

Development of Specific Detection Methods (e.g., electrochemical, fluorescence-based)

Beyond standard chromatographic detectors, the development of specific detection methods can offer enhanced sensitivity and selectivity for this compound.

Fluorescence-based Detection: Naphthalene and its derivatives are often fluorescent, and this property can be exploited for highly sensitive detection. dntb.gov.uaresearchgate.net The intrinsic fluorescence of this compound could be characterized to develop a specific fluorescence-based detection method. Alternatively, the aldehyde group can be reacted with a fluorescent labeling reagent to form a highly fluorescent derivative. This approach is commonly used to enhance the detection of aldehydes in various analytical methods. The development of fluorescent probes based on naphthaldehyde derivatives has been reported for the detection of various analytes. rsc.orgmdpi.com

Electrochemical Detection: The aldehyde group in this compound is electrochemically active and can be either oxidized or reduced at an electrode surface. This property can be utilized for the development of an electrochemical detector for HPLC or for a standalone electrochemical sensor. nih.gov Electrochemical detection can offer high sensitivity and selectivity, particularly when the detection potential is optimized to minimize interferences from other compounds in the sample matrix. The electrochemical detection of amino-substituted naphthalene compounds has been demonstrated, suggesting the feasibility of this approach for other naphthalene derivatives. nih.gov The electrochemical properties of substituted naphthalene diimides have also been studied, providing insights into the electrochemical behavior of the naphthalene core. mdpi.combirmingham.ac.uk

Q & A

Q. What are the established synthetic routes for 7-(Trifluoromethoxy)-2-naphthaldehyde, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves functionalizing naphthalene derivatives via trifluoromethoxylation at the 7-position and formylation at the 2-position. Key steps include:
  • Friedel-Crafts acylation for introducing the aldehyde group, using catalysts like AlCl₃ or FeCl₃ under anhydrous conditions .
  • Trifluoromethoxylation via halogen exchange (e.g., replacing bromine with trifluoromethoxy groups using AgOTf or Cu-mediated reactions).
    Optimization strategies:
  • Adjust temperature (e.g., lower temps for sensitive intermediates) and solvent polarity (e.g., DMF for solubility).
  • Monitor reaction progress with TLC or HPLC to identify side products .
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the aldehyde proton (δ 9.8–10.2 ppm) and trifluoromethoxy group (distinct ¹⁹F NMR signals at δ −55 to −60 ppm). Coupling patterns in aromatic regions verify substitution positions .
  • Mass Spectrometry (ESI-MS or HRMS) : Molecular ion peaks ([M+H]⁺) validate molecular weight, while fragmentation patterns confirm structural integrity .
  • IR Spectroscopy : Stretching frequencies for C=O (∼1700 cm⁻¹) and C-O-CF₃ (∼1250 cm⁻¹) provide functional group verification.
  • HPLC-PDA : Purity assessment using reverse-phase columns (C18) with UV detection at λ ≈ 270 nm (naphthalene absorption) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .
  • Waste Disposal : Collect halogenated waste separately; incinerate under controlled conditions to prevent release of toxic byproducts (e.g., HF gas) .
  • Emergency Measures : Neutralize spills with sodium bicarbonate and adsorbents (vermiculite). Maintain calcium gluconate gel for HF exposure first aid .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the aldehyde group and electron-withdrawing effects of the trifluoromethoxy substituent. Software like Gaussian or ORCA can model charge distribution and reaction pathways .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. THF) to predict solubility and aggregation behavior.
  • Docking Studies : Evaluate binding affinity with biological targets (e.g., enzymes) by docking into active sites using AutoDock Vina .

Q. What strategies resolve contradictions in reported biological activities or toxicity profiles of this compound derivatives?

  • Methodological Answer :
  • Systematic Literature Review : Use databases like PubMed, TOXCENTER, and NIH RePORTER with query strings combining "naphthalene derivatives," "trifluoromethoxy," and "toxicity" to identify conflicting studies .
  • Meta-Analysis : Compare experimental conditions (e.g., cell lines, dosage) across studies. For example, discrepancies in IC₅₀ values may arise from differences in assay protocols (MTT vs. ATP-based viability tests) .
  • In Silico Toxicity Prediction : Tools like ProTox-II or ECOSAR can model potential toxicophores (e.g., reactive aldehyde groups) and prioritize in vitro validation .

Q. What experimental designs investigate the metabolic pathways or environmental degradation of this compound?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactors. Analyze metabolites via LC-MS/MS, focusing on oxidative products (e.g., hydroxylation at the naphthalene ring) .
  • Environmental Fate Studies :
  • Photodegradation : Expose to UV light (λ = 254–365 nm) in aqueous solutions; monitor degradation kinetics via HPLC .
  • Biodegradation : Use soil/water microcosms with GC-MS to track breakdown products (e.g., trifluoroacetic acid) .
  • Isotope Labeling : Synthesize ¹³C-labeled analogs to trace metabolic pathways in vivo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.